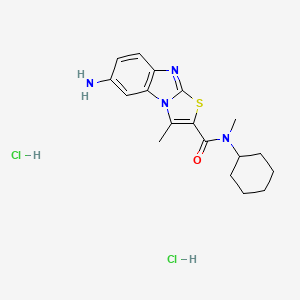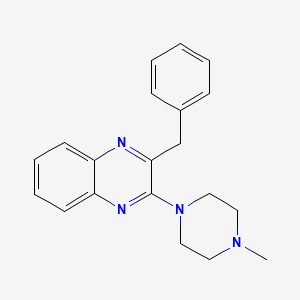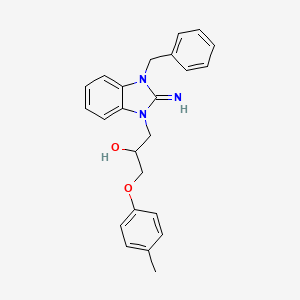![molecular formula C13H14N2O2S B1663160 2-[(4-methoxyphenyl)methylthio]-6-methyl-1H-pyrimidin-4-one CAS No. 63384-61-2](/img/structure/B1663160.png)
2-[(4-methoxyphenyl)methylthio]-6-methyl-1H-pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-methoxyphenyl)methylthio]-6-methyl-1H-pyrimidin-4-one, also known as MMTP, is a pyrimidine derivative that has gained attention in scientific research due to its potential therapeutic properties. MMTP has been found to exhibit promising activity against various diseases, including cancer, inflammation, and neurological disorders.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- A study by Jadhav et al. (2022) outlines the synthesis of pyrimidine derivatives, including a compound structurally related to 2-[(4-methoxyphenyl)methylthio]-6-methyl-1H-pyrimidin-4-one. This research demonstrates the synthesis process, highlighting the chemical reactions and conditions involved in creating these compounds, which possess various pharmacological activities (Jadhav et al., 2022).
Chemical Properties and Reactions
- Research by Hurst et al. (1988) examines the preparation and reactions of various 2-arenecarbonylmethylthiopyrimidines. This study provides insight into the chemical properties and reaction mechanisms of compounds similar to 2-[(4-methoxyphenyl)methylthio]-6-methyl-1H-pyrimidin-4-one, contributing to the understanding of its chemical behavior (Hurst et al., 1988).
Applications in Biological Activities
- Li et al. (2006) investigated the biological activities of a compound closely related to 2-[(4-methoxyphenyl)methylthio]-6-methyl-1H-pyrimidin-4-one. The study includes an analysis of its crystal structure and preliminary biological tests to evaluate its herbicidal activities. This research highlights the potential application of such compounds in the field of agriculture (Li et al., 2006).
Antifungal and Antitumor Potential
- A study by Jafar et al. (2017) explores the antifungal effects of dimethylpyrimidin derivatives, which are structurally similar to the compound . This study is significant in understanding the potential antifungal applications of these compounds (Jafar et al., 2017).
- The antitumor activity of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, which are structurally related to 2-[(4-methoxyphenyl)methylthio]-6-methyl-1H-pyrimidin-4-one, has been investigated by Hafez and El-Gazzar (2017). Their research provides insights into the potential use of these compounds in cancer treatment (Hafez & El-Gazzar, 2017).
Crystal Structure and Synthesis
- The synthesis and crystal structure of derivatives related to 2-[(4-methoxyphenyl)methylthio]-6-methyl-1H-pyrimidin-4-one have been studied by Ming and South (2004). This research contributes to understanding the structural aspects and synthesis methods of such compounds (Ming & South, 2004).
Propiedades
Número CAS |
63384-61-2 |
|---|---|
Nombre del producto |
2-[(4-methoxyphenyl)methylthio]-6-methyl-1H-pyrimidin-4-one |
Fórmula molecular |
C13H14N2O2S |
Peso molecular |
262.33 g/mol |
Nombre IUPAC |
2-[(4-methoxyphenyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H14N2O2S/c1-9-7-12(16)15-13(14-9)18-8-10-3-5-11(17-2)6-4-10/h3-7H,8H2,1-2H3,(H,14,15,16) |
Clave InChI |
XMFWHLZTTUUQHL-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC(=O)N=C(N1)SCC2=CC=C(C=C2)OC |
SMILES |
CC1=CC(=O)NC(=N1)SCC2=CC=C(C=C2)OC |
SMILES canónico |
CC1=CC(=O)N=C(N1)SCC2=CC=C(C=C2)OC |
Sinónimos |
2-[(4-Methoxyphenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one; Compound W |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Oxazolamine, 5-[(2-bromophenoxy)methyl]-4,5-dihydro-](/img/structure/B1663077.png)
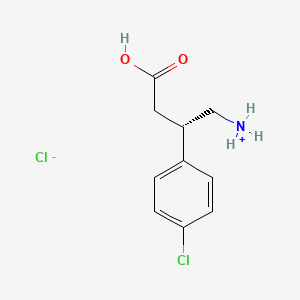
![(2S)-4-amino-N-benzyl-2-[[(2S)-2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indazol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide](/img/structure/B1663079.png)
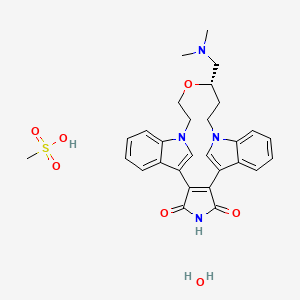
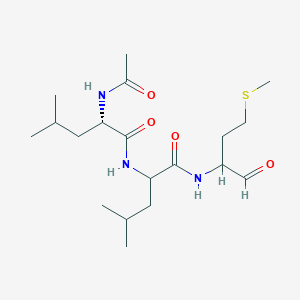
![N-hydroxy-1-(2-methoxyethyl)-4-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B1663085.png)
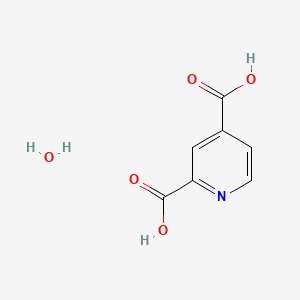
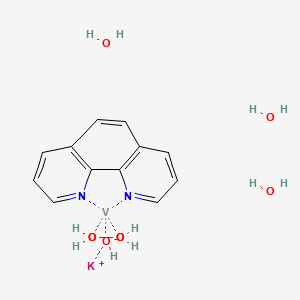
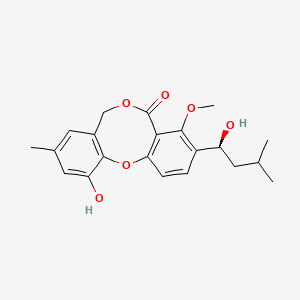
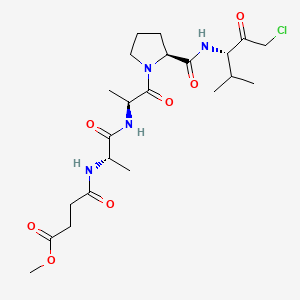
![1-Oxo-6-propan-2-ylspiro[3,5a,6,7,8,9a-hexahydro-2-benzoxepine-9,2'-oxirane]-4-carboxylic acid](/img/structure/B1663096.png)
